molecular formula C15H22N2O6 B1208106 Solusprin CAS No. 37933-78-1

Solusprin

货号 B1208106
CAS 编号: 37933-78-1
分子量: 326.34 g/mol
InChI 键: JJBCTCGUOQYZHK-ZSCHJXSPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Solusprin is a medication with analgesic, anti-inflammatory, and antipyretic actions . Its active ingredient is aspirin, which is effective for the relief of pain of mild to moderate intensity .


Synthesis Analysis

Aspirin, the active ingredient in Solusprin, is synthesized by reacting salicylic acid with an excess of acetic anhydride . A small amount of a strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction .


Molecular Structure Analysis

The molecular structure of aspirin, the active ingredient in Solusprin, is crucial to its function. The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines .


Chemical Reactions Analysis

The chemical reactions involved in the action of Solusprin are primarily related to its active ingredient, aspirin. Aspirin inhibits the biosynthesis of prostaglandins, which play a major role in the pathogenesis of inflammation, pain, and fever .


Physical And Chemical Properties Analysis

The physical and chemical properties of Solusprin are primarily determined by its active ingredient, aspirin. The presence of food in the stomach significantly affects the absorption of acetylsalicylic acid . It is metabolized in the liver by hydrolysis with the formation of salicylic acid .

科学研究应用

Analgesic Application

Solusprin: , primarily composed of aspirin , is widely used for its analgesic properties. It is effective in relieving pain of mild to moderate intensity. The mechanism of action involves the inhibition of prostaglandin synthesis, which plays a key role in the sensation of pain. This makes Solusprin a valuable compound in the management of headaches, muscle aches, and other common pains .

Anti-inflammatory Use

The anti-inflammatory action of Solusprin is also attributed to its active ingredient, aspirin. By reducing the production of prostaglandins, it helps in decreasing inflammation and is therefore used in various conditions like rheumatoid arthritis and other inflammatory diseases .

Antipyretic Effects

Solusprin exhibits antipyretic effects, meaning it can reduce fever. This is particularly useful in febrile conditions where the body’s temperature is elevated due to illness. It’s a common choice for managing the symptoms of colds and flu .

Cardiovascular Protection

Aspirin, the active component of Solusprin, has been shown to have a protective effect on the cardiovascular system. It is often prescribed in low doses to prevent blood clots, which can reduce the risk of heart attacks and strokes. This application is based on its ability to inhibit platelet aggregation .

Solubility and Dissolution Enhancement

In pharmaceutical research, Solusprin’s solubility and dissolution rates are of significant interest. Enhancing these properties can improve the bioavailability of natural compounds, making them more effective as therapeutic agents. Techniques to improve solubility and dissolution are crucial for the development of new drug formulations .

Permeation Enhancement

The enhancement of permeation is another research application for Solusprin. By increasing the permeability of active compounds, it can be ensured that they reach their target sites within the body more effectively. This is particularly important for the delivery of drugs across biological membranes .

安全和危害

Solusprin is contra-indicated in patients with peptic ulcer, haemophilia, or intolerance (hypersensitivity) to aspirin, severe renal impairment, and patients receiving oral anti-coagulant therapy . It should not be used continuously for more than 10 days without consulting a doctor .

属性

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N2O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4-2-1-3-5(8)6(9)10/h2-5H,1H3,(H,11,12);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBCTCGUOQYZHK-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958944
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solusprin

CAS RN

37933-78-1
Record name L-Lysine acetylsalicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37933-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsalicylic acid lysinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)benzoic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-lysine o-acetoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASPIRIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XAN4V337CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solusprin
Reactant of Route 2
Solusprin
Reactant of Route 3
Solusprin
Reactant of Route 4
Solusprin
Reactant of Route 5
Solusprin
Reactant of Route 6
Solusprin

Citations

For This Compound
21
Citations
JMH Moll - Therapeutics in Rheumatology, 1986 - Springer
drugs * Page 1 International glossary of proprietary antirheumatic drugs * Compiled by J. MH Moll SIMPLE ANALGESIC DRUGS (excluding powerful narcotic analgesics used for …
Number of citations: 1 link.springer.com
NH Wood, R Carim, SP Ngwenya - South African Dental Journal, 2012 - journals.co.za
Peripheral odontogenic fibroma is a rare odontogenic neoplasm that occurs on the gingiva, and cases of diffuse gingival involvement are most uncommon. An example of such a case …
Number of citations: 3 journals.co.za
G D'Abrigeon, P Blanc, L Durand, D Larrey… - … Clinique et Biologique, 1995 - europepmc.org
We report the case of a 75-year-old woman who was hospitalized for serum aminotransferase elevation. She had taken 1 g/d of salicylate therapy (Aspegic 1000) for 5 years, …
Number of citations: 2 europepmc.org
G Vailati, M Montini, A Bonicelli… - Giornale di Clinica …, 1971 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 2 europepmc.org
C Pasotti - Minerva Cardioangiologica, 1977 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 2 europepmc.org
A Chopra - The Journal of the Association of Physicians of India, 1991 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 3 europepmc.org
G Moggian, L Palombi, E Tamburini… - Minerva Ginecologica, 1976 - europepmc.org
… [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases]. …
Number of citations: 3 europepmc.org
AC Ojugas, JSR Terán… - Revista espanola de …, 1977 - pubmed.ncbi.nlm.nih.gov
[Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases] [Clinical study of acetylsalicylate of lysine (solusprin) in rheumatic diseases] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
O CASTILLO, J SAN ROMAN TERAN, TA MD - 1977 - pascal-francis.inist.fr
ESTUDIO CLINICO DEL ACETIL SALICILATO DE LISINA (SOLUSPRIN) EN ENFERMEDADES REUMATICAS. … ESTUDIO CLINICO DEL ACETIL SALICILATO DE …
Number of citations: 0 pascal-francis.inist.fr
AA Llamazares, AC Bravo, TR Echarren… - Rev. Esp. Alergol …, 1999 - Citeseer
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。